Antimony tin oxide

Overview

Description

Antimony tin oxide, also known as antimony-doped tin oxide, is a composite material that combines the properties of antimony and tin oxides. This compound is widely recognized for its excellent electrical conductivity, optical transparency, and chemical stability. It is commonly used in various applications, including transparent conductive coatings, antistatic coatings, and as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

Antimony Tin Oxide (ATO) is a compound that primarily targets electrochemical reactions and optical properties in various applications . It is used in antibacterial applications , photocatalysis , and supercapacitors . The compound interacts with its targets to enhance their properties, such as conductivity and optical absorption .

Mode of Action

ATO nanoparticles achieve higher electronic conductivity than tin dioxide nanoparticles . The doped Sb(V) enhances the negative charge on the surface of the SnO2, which contributes to the adsorption of ions on the ATO surface . This interaction results in improved electrocatalytic activity .

Biochemical Pathways

ATO nanoparticles modulate the redox state of fluorescent molecules, following an electrocatalytic (EC’) mechanism . This modulation affects the number of emitting single molecules, which follows a sigmoid function during a potential scan . The presence of redox mediators functions as an electrochemical switch on each dye’s emissive state .

Pharmacokinetics

It’s known that ato nanoparticles demonstrate strong colloidal stability in suspension , which could potentially influence its distribution and elimination properties.

Result of Action

The result of ATO’s action is an improvement in the efficiency of various applications. For instance, in the context of a vanadium redox flow battery (VRFB), the energy efficiency with optimized ATO nanoparticle loading on graphite felts is improved to 73.09% . In antibacterial applications, ATO has shown significant inhibitory activity against a variety of Gram-positive and Gram-negative bacteria .

Action Environment

The action of ATO can be influenced by environmental factors. For instance, the electronic conductivity of ATO, which is crucial for its electrocatalytic activity, can be affected by the surrounding environment . Additionally, the synthesis of ATO nanoparticles involves a sol-gel method using acetylacetone as the chelating agent in a water-based environment , indicating that the synthesis environment can impact the properties of ATO.

Biochemical Analysis

Biochemical Properties

It has been suggested that the antimony ion in ATO can lead to an impurity band in the band gap and increase the forbidden gap of the host material . This could potentially influence the interactions of ATO with enzymes, proteins, and other biomolecules, although specific interactions have not yet been identified .

Cellular Effects

Research has shown that antimony tin oxide nanoparticles can have significant effects on biofilms formed by certain bacteria . For example, ATO nanoparticles at a concentration of 1 mg/mL significantly inhibited biofilm formation by Uropathogenic Escherichia coli and Staphylococcus aureus . This suggests that ATO may have the ability to influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the electronic structure and associated properties of ATO have been studied using both the self-consistent-field scattered-wave molecular-orbital cluster approach and the augmented-spherical-wave supercell band-structure approach . These studies have helped to interpret several interesting optoelectronic properties of this semiconductor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, ATO nanoparticles have been found to inhibit biofilm formation by certain bacteria, reducing their main virulence attributes . The long-term effects of ATO on cellular function in in vitro or in vivo studies have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Toxicity assays with seed germination and Caenorhabditis elegans models have confirmed the non-toxic nature of ATO nanoparticles .

Metabolic Pathways

It has been suggested that the switch of Sb3+ ↔ Sb5+ in ATO is an analogue of the catalytic cycle of redox enzymes, where the metal ions may work as cofactors to promote reversible redox reactions and/or against intracellular oxidative stress in cell metabolism .

Transport and Distribution

Due to its nanoparticle form, it is likely that ATO can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .

Subcellular Localization

Due to its nanoparticle form, it is likely that ATO can localize in various subcellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony tin oxide can be synthesized through several methods, including hydrothermal synthesis, sol-gel processes, and chemical vapor deposition. One common method involves the hydrothermal synthesis, where tin chloride and antimony chloride are dissolved in a mixture of ethanol and distilled water. The solution is then heated under pressure to form this compound nanoparticles .

Industrial Production Methods: In industrial settings, this compound is often produced using the sol-gel method. This involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the final product. Another industrial method is chemical vapor deposition, where gaseous precursors are reacted at high temperatures to form a thin film of this compound on a substrate .

Chemical Reactions Analysis

Types of Reactions: Antimony tin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions.

Common Reagents and Conditions: In oxidation reactions, this compound can act as a catalyst in the presence of oxygen or other oxidizing agents. For example, it can catalyze the oxidation of organic compounds in the presence of hydrogen peroxide. In reduction reactions, it can be reduced by hydrogen gas at elevated temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, in the oxidation of organic compounds, the products can include carbon dioxide and water .

Scientific Research Applications

Antimony tin oxide has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of metal ions.

Biology: this compound nanoparticles have been studied for their potential use in biomedical applications, such as photothermal therapy for cancer treatment.

Medicine: The compound’s biocompatibility and ability to interact with biological systems make it a promising candidate for drug delivery and diagnostic applications.

Industry: this compound is used in the production of transparent conductive coatings for touchscreens, flat-panel displays, and solar cells. .

Comparison with Similar Compounds

- Indium tin oxide

- Fluorine-doped tin oxide

- Zinc oxide

- Aluminum-doped zinc oxide

Antimony tin oxide stands out due to its unique combination of electrical conductivity, optical transparency, and chemical stability, making it a versatile material for various applications.

Properties

IUPAC Name |

dioxotin;oxo(oxostibanyloxy)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Sb.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEPJBOKQZTMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

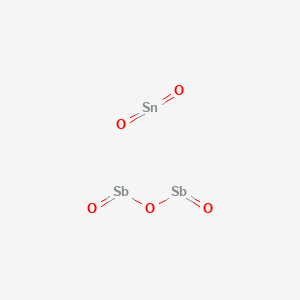

O=[Sn]=O.O=[Sb]O[Sb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Sb2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047776 | |

| Record name | Antimony tin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128221-48-7 | |

| Record name | Antimony tin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of antimony tin oxide?

A1: While a specific molecular formula might be misleading due to ATO's non-stoichiometric nature, it is generally represented as SbxSn1-xO2, where x denotes the antimony doping level. The molecular weight varies depending on the antimony content.

Q2: How does the addition of antimony affect the properties of tin oxide?

A2: Adding antimony to tin oxide significantly enhances its electrical conductivity [, , ]. Pure tin oxide exhibits poor conductivity, but doping with antimony, typically around 7-15 at.%, can increase conductivity by several orders of magnitude [].

Q3: What spectroscopic techniques are commonly used to characterize ATO?

A3: Researchers employ various techniques, including X-ray diffraction (XRD) to determine crystallinity and particle size [, , ], Fourier transform infrared (FT-IR) spectroscopy to analyze functional groups and bonding [, ], and electron spin resonance (ESR) spectroscopy to study electronic structure and defects [].

Q4: What are the advantages of using ATO as a transparent conductive electrode compared to indium tin oxide (ITO)?

A4: ATO offers several advantages over ITO, including lower cost due to the relative abundance of antimony compared to indium [, ], enhanced mechanical properties like flexibility and adhesion [, ], and good chemical stability [].

Q5: How does ATO contribute to the performance of fuel cells?

A5: ATO shows promise as a support material for platinum-based catalysts in proton exchange membrane fuel cells (PEMFCs) [, ]. The carbon-free nature of ATO offers improved durability and stability compared to traditional carbon-based supports [].

Q6: What factors influence the catalytic activity of ATO-supported catalysts?

A6: The catalytic activity of ATO-supported catalysts is influenced by several factors, including the size and morphology of ATO nanoparticles [, ], the doping level of antimony [], and the method used for catalyst deposition [].

Q7: How does the porous structure of ATO affect its performance in electrochemical applications?

A7: The porous structure of ATO enhances its electrochemical performance by providing a larger surface area for electrolyte interaction, facilitating faster ion transport, and improving charge transfer efficiency [, , ].

Q8: How is computational chemistry used to study ATO?

A8: Density Functional Theory (DFT) calculations help understand the electronic structure of ATO and its interface with catalytic materials like platinum []. These calculations provide insights into factors influencing conductivity, dopant behavior, and overall catalyst performance.

Q9: Can you elaborate on the use of simulations in studying ATO?

A9: Simulations, such as those employing Non-Equilibrium Green's Function (NEGF) theory, help investigate electron transport properties in ATO as a function of doping levels and segregation []. These simulations assist in optimizing the material's design for specific applications.

Q10: What are some emerging applications of ATO nanoparticles?

A10: ATO nanoparticles are being explored for their use in lithium-ion batteries []. They can be incorporated into graphene aerogels to improve sulfur distribution and inhibit the "shuttle effect," enhancing battery performance [].

Q11: How is ATO being used to enhance the performance of sensors?

A11: ATO’s unique properties make it suitable for sensor applications. For example, it can be utilized in humidity sensors, where changes in resistance correlate to relative humidity levels [].

Q12: What is the role of ATO in developing advanced optical devices?

A12: ATO finds use in various optical devices. Its ability to act as a saturable absorber is being investigated for passively mode-locked fiber lasers, demonstrating its potential in ultrafast photonic applications [].

Q13: Are there any environmental concerns related to ATO?

A13: While ATO is generally considered more environmentally friendly than ITO, its potential environmental impact, particularly in nanoparticle form, requires further investigation. Research on its bioaccumulation in marine organisms and effects on aquatic life is ongoing [].

Q14: What are the future research directions for ATO?

A14: Future research on ATO will likely focus on optimizing its synthesis for tailored properties [], exploring new applications in energy storage and conversion devices [], and understanding its environmental fate and potential toxicity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)